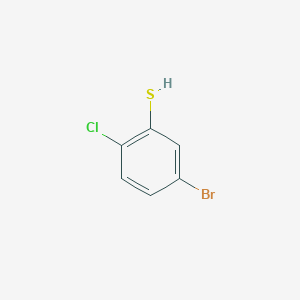

5-Bromo-2-chlorobenzenethiol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-chlorobenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClS/c7-4-1-2-5(8)6(9)3-4/h1-3,9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZYHPKOEBMNDFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)S)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

740806-63-7 | |

| Record name | 5-bromo-2-chlorobenzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Aspects of 5 Bromo 2 Chlorobenzenethiol

Chemical Reactivity of the Thiol (–SH) Group

The thiol group is the most reactive site in the molecule, participating in a variety of reactions. cymitquimica.com Its reactivity stems from the polar nature of the sulfur-hydrogen bond and the ability of the sulfur atom to exist in various oxidation states.

Formation of Thiolate Anions

The hydrogen atom of the thiol group is acidic, meaning it can be removed by a base to form a thiolate anion. This deprotonation is a crucial first step in many of the thiol's reactions, as the resulting thiolate is a potent nucleophile. conicet.gov.arnih.gov For instance, the reaction of 5-Bromo-2-chlorobenzenethiol with a base like sodium hydroxide (B78521) would yield the corresponding sodium 5-bromo-2-chlorobenzenethiolate. The formation of this anion significantly enhances the nucleophilicity of the sulfur atom, enabling it to attack electrophilic centers. conicet.gov.arnih.gov

This increased nucleophilicity is central to its role in nucleophilic substitution and addition reactions. cymitquimica.comconicet.gov.arnih.gov For example, thiolate anions can react with alkyl halides to form thioethers.

Oxidation Reactions (e.g., to Thiyl Radicals, Disulfides, Sulfones)

The sulfur atom in the thiol group can be oxidized to various higher oxidation states, leading to the formation of several important classes of compounds.

Disulfides: Mild oxidizing agents readily convert thiols into disulfides. This is one of the most common reactions of thiols. researchgate.net The reaction involves the formation of a sulfur-sulfur bond between two thiol molecules. A variety of oxidizing agents can be employed, including oxygen (aerobic oxidation), hydrogen peroxide, and iodine. researchgate.netnih.govresearchgate.net For example, the aerobic oxidation of benzenethiol (B1682325) derivatives can be catalyzed by metal complexes. nih.gov The reaction of this compound under these conditions would yield 1,2-bis(5-bromo-2-chlorophenyl) disulfide.

Thiyl Radicals: The oxidation process can also proceed through a one-electron oxidation to form a thiyl radical. These radicals are highly reactive intermediates that can participate in various radical-mediated reactions.

Sulfones: Stronger oxidizing agents, such as hydrogen peroxide in acetic acid, can further oxidize the sulfur atom to its highest oxidation state, forming a sulfone. researchgate.netresearchgate.net In the case of this compound, this would result in the formation of 5-bromo-2-chlorobenzenesulfonyl chloride or the corresponding sulfonic acid, depending on the reaction conditions. The oxidation of thioethers, formed from the thiol, can also lead to sulfoxides and sulfones. nih.govorganic-chemistry.org

Reactivity of Halogen Substituents (Bromine and Chlorine)

The bromine and chlorine atoms attached to the benzene (B151609) ring are generally less reactive than the thiol group. However, under specific conditions, they can participate in reactions, most notably nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution

In nucleophilic aromatic substitution (SNAr), a nucleophile replaces a leaving group (in this case, bromide or chloride) on the aromatic ring. libretexts.org For this reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org The thiol group and the other halogen atom on this compound are electron-withdrawing, which can facilitate SNAr reactions. msu.edu

The general mechanism involves the addition of the nucleophile to the carbon bearing the halogen, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org Subsequent elimination of the halide ion restores the aromaticity of the ring. libretexts.org The relative reactivity of the halogens in SNAr reactions typically follows the order F > Cl > Br > I, which is the reverse of their order of acidity. However, the specific conditions and the nature of the nucleophile can influence which halogen is preferentially substituted.

Influence on Aromatic Ring Reactivity

The bromine and chlorine atoms are deactivating groups, meaning they make the benzene ring less susceptible to electrophilic aromatic substitution than benzene itself. msu.eduuobabylon.edu.iq This is due to their strong inductive electron-withdrawing effect. msu.eduuobabylon.edu.iq However, they are also ortho-, para-directing for incoming electrophiles because of the resonance donation of their lone pairs of electrons, which stabilizes the intermediate carbocation. uobabylon.edu.iq

Applications in Complex Chemical Synthesis and Material Science

Building Block in Organic Synthesis

The reactivity of the thiol group, combined with the potential for selective functionalization at the carbon-halogen bonds, makes 5-Bromo-2-chlorobenzenethiol a versatile intermediate in organic synthesis. cymitquimica.com

As a member of the thiophenol family, this compound is intrinsically a key starting material for a wide range of organosulfur compounds. cymitquimica.comthieme-connect.com The thiol (-SH) group is readily deprotonated to form a thiolate, which is a potent nucleophile for forming carbon-sulfur bonds. This reactivity is harnessed in numerous synthetic strategies to build more complex sulfur-containing molecules. masterorganicchemistry.com Transition metal-catalyzed reactions, particularly with rhodium complexes, have been developed to cleave the S-S bond in disulfides, but the direct use of thiols like this compound remains a fundamental approach for creating organosulfur compounds. semanticscholar.org These reactions are crucial for accessing molecules that are valuable in medicinal chemistry and material science. cymitquimica.comrsc.org

The structure of this compound is well-suited for the synthesis of various sulfur-containing heterocyclic systems. These scaffolds are of significant interest due to their prevalence in pharmacologically active compounds.

Benzothiadiazepines and Benzothiadiazocines : Research has indicated that this compound is a direct precursor in the preparation of benzothiadiazepine and benzothiadiazocine derivatives. chemicalbook.com These seven- and eight-membered heterocyclic systems are assembled by leveraging the reactivity of both the thiol and the adjacent aromatic ring positions.

Thiophenes : While direct synthesis from this compound is less commonly documented, the principles of thiophene (B33073) synthesis often involve the reaction of sulfur-containing nucleophiles with appropriate carbon electrophiles. For instance, the related compound 2-bromo-5-chlorothiophene (B1265590) has been used in Suzuki cross-coupling reactions to produce substituted biaryls, demonstrating the utility of the bromo-chloro-substituted ring system in forming complex aromatics. researchgate.net Thienyl thioethers can also be synthesized through the reaction of arylthiols with substituted benzothiophenones, which can then undergo palladium-catalyzed dehydrogenative cyclization to form thienoacene derivatives. thieme-connect.comthieme-connect.com

Benzothiazines : The synthesis of 4H-1,4-benzothiazines frequently involves the condensation and oxidative cyclization of substituted 2-aminobenzenethiols with β-dicarbonyl compounds. clockss.orgresearchgate.netnih.gov For example, 2-amino-5-bromobenzenethiol (B1270659) and 2-amino-5-chlorobenzenethiol are used to create 7-bromo and 7-chloro substituted 4H-1,4-benzothiazines, respectively. clockss.org Given that this compound can be synthesized from related amino-substituted precursors, it is an integral part of the synthetic landscape for accessing these important heterocyclic cores. chemicalbook.com These benzothiazine structures can be further oxidized to their corresponding sulfones, expanding the molecular diversity. researchgate.net

Table 1: Synthesis of Benzothiazine Derivatives from Substituted Aminobenzenethiols

| Starting Aminobenzenethiol | Reagent | Resulting Heterocycle | Reference |

|---|---|---|---|

| 2-Amino-5-bromobenzenethiol | β-Diketones in DMSO | 7-Bromo-4H-1,4-benzothiazines | clockss.orgresearchgate.net |

| 2-Amino-5-chlorobenzenethiol | β-Diketones in DMSO | 7-Chloro-4H-1,4-benzothiazines | clockss.org |

| 2-Amino-4-chlorobenzenethiol (B107409) | 3-Bromo-2-chloroquinoline | 6H-8-chloroquinobenzothiazine | mdpi.com |

| 2-Aminobenzenethiols | Ethyl 2-bromoalkanoates | 2H-Benzo[b] thieme-connect.comCurrent time information in Bangalore, IN.thiazin-3(4H)-one derivatives | nih.gov |

The thiol group of this compound exhibits characteristic nucleophilicity, enabling the formation of thioethers (sulfides) through reactions with alkyl halides or other electrophiles. masterorganicchemistry.com This is a fundamental transformation in organosulfur chemistry.

The synthesis of thioethers is often achieved via the SN2 reaction of a thiolate, formed by deprotonating the thiol with a base, and an alkyl halide. masterorganicchemistry.com Palladium-catalyzed cross-dehydrogenative coupling (CDC) reactions have also been developed to form thioethers by activating the C-H bonds of methylarenes and coupling them with thiophenols. rsc.org Furthermore, methods exist for synthesizing thienyl thioethers by reacting benzenethiols, such as 4-chlorobenzenethiol and 4-bromobenzenethiol, with activated benzothiophen-3(2H)-ones, yielding the corresponding halogenated thioethers. thieme-connect.comthieme-connect.com These established methods are directly applicable to this compound for the creation of a wide range of substituted aryl thioethers.

Table 2: Representative Thioether Synthesis using Substituted Benzenethiols

| Thiol | Electrophile/Coupling Partner | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 4-Chlorobenzenethiol | 1-Benzothiophen-3(2H)-one derivative | TfOH, 2,6-lutidine | Halogenated thienyl thioether | 40% | thieme-connect.comthieme-connect.com |

| 4-Bromobenzenethiol | 1-Benzothiophen-3(2H)-one derivative | TfOH, 2,6-lutidine | Halogenated thienyl thioether | 43% | thieme-connect.comthieme-connect.com |

| 4-Chlorobenzenethiol | Toluene | Pd(OAc)₂, O₂, TBHP | Aryl alkyl thioether | 84% | rsc.org |

| Phenylthiol | 1-Benzothiophen-3(2H)-one derivative | TfOH, 2,6-lutidine | Thienyl thioether | 54% | thieme-connect.comthieme-connect.com |

Thiosugars and their glycosides are carbohydrate analogues where a sulfur atom replaces one of the oxygen atoms, often the anomeric oxygen. researchgate.net These compounds are valuable for their increased stability against enzymatic hydrolysis compared to their O-glycoside counterparts. researchgate.net Classical methods for synthesizing thioglycosides involve the reaction of a thiol, such as this compound, with an activated carbohydrate donor. mdpi.com

Common strategies include the Lewis acid-catalyzed reaction of thiols with per-O-acetylated sugars or the reaction of thiolates with acetohalosugars (halogenated sugars). mdpi.com For example, a thiolate anion generated from this compound can act as a nucleophile to displace a halide from a glycosyl halide, forming a stable S-glycosidic bond. researchgate.net More advanced organocatalytic methods have also been developed for the stereoselective synthesis of complex thioglycosides, such as naphthoquinone thioglycosides, from thiosugars. rsc.org The thiol functionality of this compound makes it a suitable candidate for incorporation into such sugar-based structures, leading to novel glycoconjugates. researchgate.net

Role in the Development of Functional Materials and Probes

The unique electronic and structural features of this compound and its derivatives make them valuable in the field of material science.

The ability of this compound to participate in a variety of chemical reactions allows for its incorporation into larger, functional systems. cymitquimica.com The heterocyclic scaffolds and thioether linkages described previously are key components in many advanced materials. For instance, polymers containing thiophene and thioether units are known to possess interesting electronic and optical properties. The presence of bromine and chlorine atoms provides sites for further modification, such as cross-coupling reactions, to build extended conjugated systems or to attach the molecule to surfaces or other materials. These derivatives have potential applications in pharmaceuticals, agrochemicals, and specialty chemicals. cymitquimica.comseemafinechem.com

Derivatization for X-ray Crystallographic Analysis

The determination of a molecule's three-dimensional structure is fundamental in chemistry and drug discovery, with single-crystal X-ray diffraction being the definitive method. However, obtaining crystals of sufficient quality can be a significant challenge. Chemical derivatization is a key strategy employed to overcome this, and compounds like this compound are relevant in this context.

The presence of heavy atoms like bromine significantly facilitates the process of solving the crystal structure. Heavy atoms scatter X-rays more strongly than lighter atoms (carbon, hydrogen, nitrogen), which helps in solving the "phase problem" in crystallography. By incorporating a heavy-atom-containing fragment into a molecule of interest, the resulting derivative is more likely to crystallize and its structure can be more easily determined.

Research on related compounds illustrates this principle. For instance, in the synthesis of complex heterocyclic systems like tetrahydrocarbazol-1-ones, thiol derivatives are reacted with molecular scaffolds. acs.org The structure of the resulting complex molecule can then be unambiguously confirmed by X-ray analysis. acs.org Similarly, the crystal structures of complex naphthoquinone derivatives, synthesized by reacting precursors with various thiols, have been determined using X-ray diffraction methods. researchgate.net The incorporation of the thiol, especially one bearing heavy halogens like this compound, provides the necessary crystallographic handle for definitive structural elucidation.

Ligands in Metal Complexes

The field of coordination chemistry extensively uses organic molecules, or ligands, that can bind to a central metal ion to form a metal complex. These complexes have widespread applications, from catalysis to materials science and medicine. Aromatic thiols, particularly those with additional functional groups, are important precursors for designing sophisticated ligands.

This compound can serve as a building block for such ligands. The thiol group (-SH) can be deprotonated to form a thiolate, which is an excellent donor for soft metal ions. Furthermore, it can be used to synthesize more complex Schiff base ligands. A Schiff base is typically formed through the condensation reaction between a primary amine and an aldehyde or ketone. nih.gov While this compound itself is not an amine, it can be incorporated into ligand structures alongside amine-containing reagents.

For example, research has shown the synthesis of Schiff base ligands by reacting substituted aminobenzenethiols with aldehydes. researchgate.netdntb.gov.ua One study involved the condensation of 2-amino-4-chlorobenzenethiol with 3,5-dichloro-2-hydroxybenzaldehyde to create a ligand that subsequently formed mononuclear coordination complexes with Co(II), Ni(II), and Cu(II). researchgate.net Similarly, tetra-substituted imidazole (B134444) ligands, which coordinate with metals like Zn(II), Co(II), Cu(II), and Ni(II), have been synthesized using precursors like 5-bromosalicylaldehyde. rsc.org These examples demonstrate a well-established synthetic strategy where halogenated aromatic precursors are used to build ligands. The halogen atoms (Br, Cl) in this compound can fine-tune the electronic properties of the resulting ligand, which in turn influences the stability, geometry, and reactivity of the final metal complex. nih.gov

Spectroscopic and Structural Characterization of 5 Bromo 2 Chlorobenzenethiol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.

Proton NMR (¹H NMR)

The ¹H NMR spectrum of 5-bromo-2-chlorobenzenethiol is anticipated to display distinct signals corresponding to the aromatic protons and the thiol proton. The chemical shifts and coupling patterns of the aromatic protons are influenced by the positions of the bromine, chlorine, and thiol substituents on the benzene (B151609) ring. For comparison, data for related compounds such as 5-bromo-2-chlorotoluene (B1269892) and 5-bromo-2-chloropyrimidine (B32469) are available. In many cases, new compounds are characterized by comparing their ¹H NMR and ¹³C NMR spectra to previously reported data. nih.gov

Carbon-13 NMR (¹³C NMR)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals would be expected for each of the six carbon atoms in the benzene ring, with their chemical shifts influenced by the attached substituents. While specific data for the target compound is unavailable, ¹³C NMR spectra for related structures like 5-bromo-2-chlorobenzoic acid and 5-bromo-2-chlorotoluene have been documented. chemicalbook.comchemicalbook.com The characterization of new compounds often involves the use of ¹H NMR, ¹³C NMR, and HRMS. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including IR and Raman techniques, offers insights into the functional groups and molecular vibrations within a compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for the S-H stretching vibration, typically in the region of 2550-2600 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic ring would be observed in the 1400-1600 cm⁻¹ region. The C-Br and C-Cl stretching vibrations would be found in the lower frequency region of the spectrum. While a spectrum for the exact target molecule is not available, IR spectra for related compounds like 5-bromo-2-chlorothiophene and 5-bromo-2-thiophenecarboxylic acid can be found in databases such as the NIST WebBook and ChemicalBook. nist.govchemicalbook.com

Raman Spectroscopy

Raman spectroscopy is a valuable tool in pharmaceutical analysis and for studying molecular vibrations. nih.gov It complements IR spectroscopy and is particularly sensitive to non-polar bonds. For this compound, the S-H and aromatic ring vibrations would also be active in the Raman spectrum. Open-source Raman spectral datasets for pure chemical compounds are becoming more available, which can aid in the identification of intermediates and unknown chemicals. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine and chlorine isotopes, a characteristic isotopic pattern would be observed for the molecular ion and fragment ions. While experimental mass spectra for this compound are not published, predicted mass-to-charge ratios (m/z) for various adducts are available from databases like PubChem. uni.lu For instance, the predicted m/z for the [M+H]⁺ adduct is 222.89784. uni.lu High-resolution mass spectrometry (HRMS) is often used to confirm the elemental composition of newly synthesized compounds. nih.gov

X-ray Diffraction Techniques

X-ray diffraction is a fundamental technique for elucidating the three-dimensional atomic arrangement of a crystalline solid. It provides precise information on bond lengths, bond angles, and crystal packing.

Powder X-ray Diffraction (PXRD)

Similarly, no experimental powder X-ray diffraction patterns for this compound have been found in the searched literature or databases. PXRD is typically used for phase identification, purity assessment, and to gain structural information from polycrystalline samples. Without experimental data, a reference pattern for this compound cannot be provided.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure and conjugation within the molecule.

A thorough search did not yield any published UV-Vis absorption spectra for this compound in any solvent. While computational predictions of electronic properties can be found in some databases, experimental spectra that would detail the maximum absorption wavelengths (λmax) and their corresponding molar absorptivities (ε) are not available.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties by modeling the electron density. For 5-bromo-2-chlorobenzenethiol, DFT calculations can elucidate its fundamental electronic and structural characteristics. researchgate.netacs.org

The electronic structure of this compound is governed by the interplay of its substituent groups on the benzene (B151609) ring: the electron-withdrawing halogen atoms (bromine and chlorine) and the thiol group, which can act as a weak acid and a resonance electron-donor.

DFT calculations can map the Molecular Electrostatic Potential (MEP) , which illustrates the charge distribution across the molecule. researchgate.net For this compound, the MEP surface would likely show a negative potential (electron-rich region) around the sulfur atom of the thiol group, indicating its nucleophilicity and capacity for hydrogen bonding. Conversely, regions near the hydrogen atoms would exhibit positive potential. This type of analysis is crucial for predicting sites susceptible to electrophilic and nucleophilic attack. thieme-connect.de

Furthermore, quantum chemical calculations can determine key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For this molecule, the HOMO is expected to have significant contributions from the sulfur lone pairs and the aromatic π-system, while the LUMO would be a π* orbital of the benzene ring. These calculations are also fundamental for predicting electronic transitions observed in UV-Vis spectroscopy. acs.orgrsc.org

Table 1: Predicted Electronic Effects of Substituents on the Aromatic Ring

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Electronic Effect |

| Chlorine (Cl) | 2 (ortho) | -I (Strongly withdrawing) | +R (Weakly donating) | Net withdrawing, deactivating |

| Bromine (Br) | 5 (meta) | -I (Strongly withdrawing) | +R (Weakly donating) | Net withdrawing, deactivating |

| Thiol (SH) | 1 | -I (Weakly withdrawing) | +R (Donating) | Net donating, activating |

This table is based on established principles of physical organic chemistry. The precise magnitude of these effects can be quantified using DFT calculations.

The main source of conformational isomerism in this compound is the rotation around the C1-S bond, which defines the orientation of the thiol's hydrogen atom relative to the plane of the benzene ring.

Computational methods, particularly DFT, can be used to perform a potential energy scan by systematically rotating the S-H bond. researchgate.net This analysis identifies the most stable conformer (the global minimum on the potential energy surface) and the energy barriers to rotation between different conformations. It is hypothesized that the most stable conformer would balance the steric repulsion between the sulfur-bound hydrogen and the bulky chlorine atom at the ortho position against potential weak intramolecular interactions. The planarity of the conformer, where the S-H bond lies in the plane of the benzene ring, is often a key factor in the stability of substituted thiophenols.

Reaction Mechanism Studies and Regiocontrol Prediction

Theoretical calculations are invaluable for investigating reaction mechanisms, allowing researchers to model transition states and reaction intermediates that may be too transient to observe experimentally. escholarship.org For this compound, computational studies can predict its reactivity in various transformations.

One key reaction for thiols is oxidation to form disulfides. Computational modeling can compare different mechanistic pathways for this conversion, for instance, by calculating the activation energies for radical versus ionic mechanisms. The acidity of the thiol group, which can be predicted with reasonable accuracy using DFT combined with solvent models, is critical for reactions where the nucleophile is the thiolate anion (C₆H₃BrClS⁻). researchgate.net

Regiocontrol in reactions such as nucleophilic aromatic substitution can also be predicted. By calculating the partial atomic charges and analyzing the LUMO on the aromatic ring, it's possible to determine whether the chlorine or bromine atom is the more likely leaving group. Such studies can guide the design of synthetic routes to create specific derivatives. thieme-connect.de The modeling of transition metal-catalyzed cross-coupling reactions, a common method for forming C-S bonds, can also be performed to understand ligand effects and predict reaction outcomes. ucl.ac.ukmit.edu

Intermolecular Interactions and Molecular Recognition Studies

This compound can engage in a variety of non-covalent intermolecular interactions that govern its physical properties and its ability to interact with other molecules. These include:

Hydrogen Bonding: The thiol group can act as a hydrogen bond donor. acs.org

Halogen Bonding: The bromine and chlorine atoms can act as electrophilic halogen bond donors.

π-π Stacking: Interactions between the aromatic rings of two molecules.

Van der Waals Forces: General attractive forces between molecules.

Molecular docking is a computational technique used extensively in drug discovery to predict how a small molecule (a ligand) binds to the active site of a receptor, typically a protein. uow.edu.au If this compound were to be investigated as a potential enzyme inhibitor, docking simulations could predict its preferred binding orientation within the receptor's active site. tandfonline.com These simulations generate a "docking score," which estimates the binding affinity, and provide a visual representation of the key intermolecular interactions, such as hydrogen bonds between the thiol group and amino acid residues or hydrophobic interactions involving the halogenated ring. tandfonline.com

Table 2: Potential Intermolecular Interactions for this compound

| Interaction Type | Participating Group(s) | Role of this compound |

| Hydrogen Bonding | -SH | Donor |

| Halogen Bonding | -Br, -Cl | Donor |

| π-π Stacking | Benzene Ring | Donor/Acceptor |

| Dipole-Dipole | -Cl, -Br, -SH | Partial positive/negative centers |

Spectroscopic Property Predictions

Computational chemistry provides powerful tools for predicting spectroscopic data, which can aid in the characterization of compounds and the interpretation of experimental spectra.

NMR Spectroscopy: The chemical shifts for ¹H and ¹³C NMR can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. st-andrews.ac.uk These calculations predict the electronic environment around each nucleus. For this compound, the electron-withdrawing effects of the halogens would be predicted to cause a downfield shift (higher ppm) for the adjacent aromatic protons and carbons compared to unsubstituted benzenethiol (B1682325). ucl.ac.uklibretexts.org

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule. researchgate.net These theoretical frequencies correspond to the stretching and bending motions of the bonds. By comparing the calculated spectrum with an experimental one, each absorption band can be assigned to a specific molecular vibration, such as the characteristic S-H stretch, C-S stretch, C-Br stretch, C-Cl stretch, and various aromatic C-H and C=C vibrations. researchgate.net

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the energies of electronic transitions from the ground state to various excited states. acs.org These transitions correspond to the absorption of UV or visible light and can be used to predict the maximum absorption wavelengths (λmax) in a UV-Vis spectrum.

Table 3: Predicted Spectroscopic Data and Key Features

| Spectroscopy Type | Predicted Data | Key Expected Features for this compound |

| ¹H NMR | Chemical Shifts (ppm) | Three distinct signals for aromatic protons, with deshielding effects from halogens. A signal for the thiol proton. |

| ¹³C NMR | Chemical Shifts (ppm) | Six distinct signals for aromatic carbons. Carbons bonded to halogens and sulfur would show significant shifts. |

| IR | Vibrational Frequencies (cm⁻¹) | S-H stretch (~2550-2600 cm⁻¹), C-S stretch, C-Cl stretch, C-Br stretch, aromatic C-H and C=C stretches. |

| UV-Vis | λmax (nm) | π → π* transitions characteristic of substituted benzene rings. |

Green Chemistry Considerations in the Research of 5 Bromo 2 Chlorobenzenethiol

Principles of Green Chemistry in Thiol Synthesis

The twelve principles of green chemistry provide a foundational framework for designing chemical processes that are safer, more efficient, and environmentally conscious. nih.govacs.orgyale.edu In the context of synthesizing 5-Bromo-2-chlorobenzenethiol, these principles guide researchers toward more sustainable practices.

Key principles applicable to thiol synthesis include:

Prevention : It is preferable to prevent waste formation than to treat it after it has been created. acs.orgyale.edu This is a primary goal of green chemistry. acs.org

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.orgyale.edu This concept is central to minimizing waste. acs.org

Less Hazardous Chemical Syntheses : Methodologies should be designed to use and generate substances with little or no toxicity to human health and the environment. acs.orgyale.edu

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous. acs.orgyale.edu

Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are required in smaller amounts and can often be recycled. yale.edu

Traditional methods for preparing thiols, such as the SN2 reaction of an alkyl halide with a hydrosulfide (B80085) anion, can be problematic due to side reactions that form sulfides, reducing atom economy. libretexts.orglibretexts.orgjove.com An alternative approach uses thiourea (B124793) to form an intermediate alkyl isothiourea salt, which is then hydrolyzed to the thiol, offering a more controlled synthesis. libretexts.orgjove.comias.ac.in For aromatic thiols, processes may involve the reaction of a substituted halobenzene with a thiohydrogenating reagent in a polar solvent. google.com Applying green chemistry principles encourages the development of catalytic routes, the use of safer solvents, and processes that reduce the number of synthetic steps and derivatizations. acs.orgyale.edu

Sustainable Solvent Selection

Solvent selection is a critical aspect of green chemistry, as solvents often constitute the majority of waste in a chemical process. acs.org The ideal green solvent is non-toxic, readily available, biodegradable, and has a low environmental impact. rsc.orgmdpi.com For the synthesis of this compound, moving away from conventional volatile organic compounds (VOCs) towards more sustainable alternatives is a key objective.

Water is considered a prototypical green solvent due to its non-toxicity, availability, and non-flammability. rsc.orgmdpi.com While the low solubility of many organic compounds in water can be a challenge, it is not an insurmountable one. mdpi.com The synthesis of various sulfur-containing heterocycles has been successfully demonstrated in water, sometimes with the aid of surfactants like cetyltrimethyl ammonium (B1175870) bromide (CTAB) to facilitate the reaction. mdpi.comresearchgate.netbepls.com For example, an efficient, metal-free, one-step synthesis of benzothiazole-2-thiols has been developed using water as the solvent. rsc.org These approaches highlight the potential for developing aqueous synthetic routes for substituted benzenethiols.

Bio-based solvents are derived from renewable resources like biomass and are often biodegradable and less toxic than their petrochemical counterparts. researchgate.netrsc.orgroyalsocietypublishing.org Ethyl lactate, for instance, is a biodegradable solvent derived from biomass that has been shown to be an effective medium for the oxidative coupling of thiols to disulfides, even without a catalyst or additive. researchgate.netrsc.org Other bio-based solvents used in greener syntheses include glycerol (B35011) and D-limonene. researchgate.net

Deep Eutectic Solvents (DESs) have emerged as a promising class of green solvents. mdpi.comresearchgate.net They are typically formed from a mixture of a hydrogen bond acceptor (HBA), such as a quaternary ammonium salt like choline (B1196258) chloride, and a hydrogen bond donor (HBD), such as urea, glycerol, or carboxylic acids. nih.govresearchgate.net DESs share many desirable properties with ionic liquids, such as low vapor pressure and the ability to dissolve a wide range of compounds, but they are generally cheaper, less toxic, and more biodegradable. researchgate.netnih.govrsc.org Their tunable properties make them versatile media for various organic reactions. researchgate.netrsc.org

| Solvent Type | Examples | Key Green Advantages | Application in Thiol-Related Synthesis |

|---|---|---|---|

| Aqueous Systems | Water | Non-toxic, non-flammable, readily available. rsc.orgmdpi.com | Synthesis of benzothiazole-2-thiols and other S-heterocycles. mdpi.comrsc.org |

| Bio-based Solvents | Ethyl Lactate, Glycerol, D-Limonene | Derived from renewable resources, biodegradable, low toxicity. researchgate.netrsc.org | Oxidative coupling of thiols to disulfides in ethyl lactate. researchgate.netrsc.org |

| Deep Eutectic Solvents (DESs) | Choline Chloride:Urea, Choline Chloride:Glycerol | Low cost, biodegradable, low vapor pressure, tunable properties. researchgate.netresearchgate.netrsc.org | Used as alternative reaction media for various organic syntheses. researchgate.netresearchgate.net |

The most effective way to reduce solvent waste is to eliminate the need for a solvent altogether. mdpi.com Solvent-free, or "neat," reactions offer significant environmental benefits by reducing waste and often simplifying product purification. researchgate.net Several synthetic procedures for sulfur-containing compounds have been adapted to solvent-free conditions. For example, the synthesis of thiol esters from carboxylic acids and thiols has been achieved efficiently under mild, solvent-free conditions. researchgate.net Similarly, a mild and environmentally friendly oxidation of thiols to disulfides using hydrogen peroxide can be performed without a solvent. organic-chemistry.org These methods demonstrate the viability of developing solvent-free protocols for reactions involving benzenethiols.

Catalytic Strategies for Environmental Benignity

Catalysis is a cornerstone of green chemistry, offering pathways to reactions with higher efficiency, greater selectivity, and less waste compared to stoichiometric methods. yale.edu Developing catalytic strategies for the synthesis and subsequent reactions of this compound is essential for improving the environmental profile of its research.

Visible-light photocatalysis has emerged as a powerful and green tool in organic synthesis, enabling the formation of chemical bonds under mild conditions. researchgate.net This strategy often utilizes renewable light energy and can replace harsh reagents or high-energy processes. researchgate.net Organic dyes, such as Eosin Y, are particularly attractive as photocatalysts because they are metal-free, inexpensive, and efficient. researchgate.netrsc.org

In the context of thiol chemistry, organic photocatalysis can be used to facilitate C–S bond formation. The general mechanism involves the excitation of the photocatalyst by visible light. The excited catalyst can then engage in a single-electron-transfer (SET) event with a thiol, generating a highly reactive thiyl radical. rsc.org This radical intermediate can then participate in various coupling reactions. rsc.orgacs.org This approach provides a mild and environmentally benign pathway for creating C–S bonds, which is a fundamental transformation in the chemistry of compounds like this compound. rsc.orgacs.org For instance, systems have been developed where an excited electron donor–acceptor (EDA) complex between a thiolate and an aryl halide leads to the formation of a thiyl radical, which can then couple with other radical species to form a C-S bond. acs.org

Energy-Efficient Reaction Techniques

Reducing energy consumption is a key principle of green chemistry. The development of energy-efficient techniques that can accelerate reaction rates and reduce reaction times is crucial. Microwave irradiation, ultrasound, and visible light activation are at the forefront of these efforts.

Microwave-assisted organic synthesis utilizes microwave radiation to heat reactions directly and efficiently. This technique often leads to dramatic reductions in reaction times, from hours to minutes, along with increased product yields and purities. thieme-connect.comamazonaws.com In the context of this compound, microwave heating can be applied to C-S cross-coupling reactions. For example, the copper(I)-catalyzed coupling of aryl halides and thiols has been shown to be significantly accelerated by microwave irradiation. thieme-connect.comresearchgate.net Similarly, heterogeneous S-arylation protocols using supported metal nanoparticles have been successfully implemented under microwave conditions, achieving excellent conversions in minutes. rsc.orgnih.gov

Table 2: Comparison of Conventional vs. Microwave Heating for S-Arylation

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Hours to days | Minutes |

| Energy Input | High and inefficient | Lower and targeted |

| Yields | Often moderate | Often higher |

| Side Reactions | More prevalent due to prolonged heating | Reduced due to shorter reaction times |

Photocatalysis using visible light is a rapidly growing field in green chemistry. This technique harnesses low-energy, abundant visible light to drive chemical reactions, often under ambient temperature and pressure. It provides a sustainable alternative to energy-intensive thermal processes. For reactions involving this compound, visible-light-promoted C-S cross-coupling is a highly relevant application. organic-chemistry.orgnih.gov

Remarkably, these reactions can often be performed without any transition metal or photoredox catalyst. nih.govnih.govorganic-chemistry.org The proposed mechanism involves the formation of an electron donor-acceptor (EDA) complex between the thiolate anion and the aryl halide. nih.gov This complex can absorb visible light, initiating an electron transfer that generates a thiyl radical and an aryl radical, which then couple to form the desired C-S bond. nih.gov This approach is notable for its mild conditions and broad functional group tolerance, making it a powerful tool for the late-stage functionalization of complex molecules. organic-chemistry.orgnih.gov The use of simple organic dyes like Eosin Y or Rose Bengal as photocatalysts has also been demonstrated for the synthesis of diaryl sulfides. organic-chemistry.orgbeilstein-journals.org

Flow Chemistry Applications

Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers significant advantages over traditional batch processing, aligning well with green chemistry principles. Key benefits include superior control over reaction parameters (temperature, pressure, residence time), enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous materials at any given time, and straightforward scalability. nih.govamt.uk

The synthesis and transformation of halogenated aromatic compounds are particularly well-suited for flow chemistry. researchgate.netsoftecks.inrsc.orgresearchgate.net Halogenation reactions, for example, are often highly exothermic and can be difficult to control in large batches. researchgate.netsoftecks.in Flow reactors, with their high surface-area-to-volume ratio, allow for efficient heat dissipation, preventing thermal runaways and improving selectivity. researchgate.net This enhanced control makes it possible to safely use highly reactive and toxic reagents like elemental halogens. softecks.inrsc.org Furthermore, multi-step syntheses can be "telescoped" into a single continuous process, eliminating the need for isolation and purification of intermediates, thereby reducing solvent use and waste generation. amt.uk These attributes make flow chemistry a powerful platform for the safer, more efficient, and greener production of this compound and its derivatives. unimi.it

Q & A

Q. What synthetic methodologies are commonly employed to prepare 5-Bromo-2-chlorobenzenethiol?

- Methodological Answer: Synthesis typically involves halogenation or nucleophilic substitution of pre-functionalized benzene derivatives. For example, bromination/chlorination of benzenethiol precursors under controlled conditions (e.g., using NBS or SO₂Cl₂) or substitution of a nitro group in a dihalogenated aromatic compound with a thiol group via reduction (e.g., using H₂S or thiourea). Parallel approaches for structurally similar compounds, such as 5-Bromo-2-chlorobenzoic acid, involve stepwise halogenation and functional group interconversion .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer: Key techniques include:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns and thiol proton signals (δ ~1–3 ppm in DMSO-d₆).

- IR Spectroscopy: Identification of S-H stretching (~2550 cm⁻¹) and C-Br/C-Cl vibrations (600–800 cm⁻¹).

- Mass Spectrometry: High-resolution MS to verify molecular weight (e.g., 237.38 g/mol) and isotopic patterns from Br/Cl.

Referencing protocols for 5-Bromo-2-chlorobenzoic acid (CAS 21739-92-4), similar methodologies apply .

Q. How is the purity of this compound assessed in synthetic workflows?

- Methodological Answer: Purity is validated via:

- HPLC/GC: Retention time comparison against standards.

- Elemental Analysis: Quantifying Br/Cl/S content.

- Melting Point Determination: Consistency with literature values (if available). For related bromo-chloro aromatics, >95% purity thresholds are standard .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during characterization be resolved?

- Methodological Answer: Contradictions (e.g., unexpected NMR splitting or IR peak shifts) require:

- Cross-Validation: Compare data with computational predictions (DFT calculations for NMR/IR).

- Isotopic Labeling: Confirm assignments using deuterated analogs or 2D NMR (HSQC, HMBC).

- Crystallography: Single-crystal X-ray diffraction to resolve structural ambiguities, as demonstrated for bromo-chloro indole derivatives .

Iterative hypothesis testing, as emphasized in qualitative research practices, ensures robust interpretation .

Q. What strategies mitigate instability of this compound in cross-coupling reactions?

- Methodological Answer: Instability due to S-H/Br/Cl reactivity is addressed by:

- Protecting Groups: Use tert-butyl thiols or disulfide precursors to mask the thiol during reactions.

- Inert Conditions: Conduct reactions under N₂/Ar with anhydrous solvents.

- Catalyst Optimization: Employ Pd/Cu catalysts tolerant to thiols (e.g., Buchwald-Hartwig conditions).

Similar stabilization methods are noted for bromo-chloro benzothiazoles in coupling reactions .

Q. How can computational modeling predict the reactivity of this compound in drug synthesis?

- Methodological Answer:

- DFT Calculations: Map frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., enzyme active sites).

- Docking Studies: Assess binding affinities for lead optimization, as applied to bromo-chloro benzimidazole derivatives .

Tools like Gaussian or Schrödinger Suite are standard for such analyses .

Q. What are the challenges in scaling up this compound synthesis while maintaining regioselectivity?

- Methodological Answer: Scaling issues include:

- Thermodynamic Control: Optimize temperature/pH to favor desired regioisomer (e.g., meta vs. para substitution).

- Catalyst Loading: Adjust Pd/Cu ratios to minimize side reactions.

- Workflow Automation: Use flow chemistry for precise control, as seen in scaled syntheses of related halogenated aromatics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.